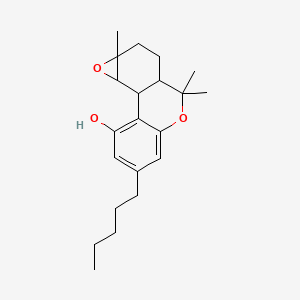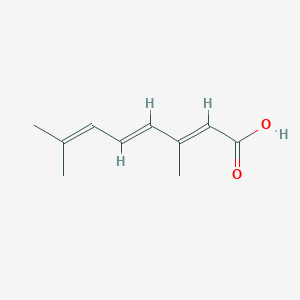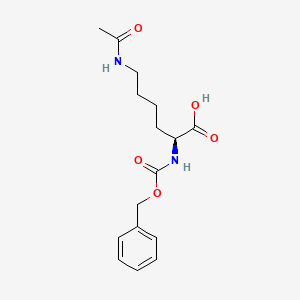
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate is a steroid ester that plays a significant role in the synthesis of various steroid drugs. This compound is characterized by its unique structure, which includes a pregnane backbone with oxo groups at positions 3 and 17, and a carboxylate ester at position 20. It is often used as an intermediate in the production of corticosteroids and other steroid-based pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate typically involves the microbial degradation of sterols such as sitosterol, cholesterol, stigmasterol, and campesterol. One common method is a one-stage fermentation process using Mycobacterium fortuitum NRRL B-12433 in an aqueous nutrient medium under aerobic conditions . This process is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microbial strains. For example, Mycolicibacterium neoaurum has been used to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, which can then be methylated to produce this compound . This method is preferred for its greener and more economical approach compared to traditional chemical synthesis routes.
化学反应分析
Types of Reactions: Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. For instance, the oxidation of this compound can produce 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is an intermediate in the biological conversion of cortisol .
科学研究应用
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of corticosteroids, which are vital for treating various inflammatory and autoimmune conditions . Additionally, this compound is employed in the study of steroid metabolism and the development of new steroid-based drugs.
作用机制
The mechanism of action of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate involves its conversion into active steroid hormones through enzymatic processes. These hormones then interact with specific receptors in the body, modulating various physiological pathways. For example, the compound can be converted into cortisol, which binds to glucocorticoid receptors and regulates inflammation and immune responses .
相似化合物的比较
Similar Compounds: Similar compounds to Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate include 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al and 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid .
Uniqueness: What sets this compound apart is its specific structure, which makes it a versatile intermediate in the synthesis of various steroid drugs. Its ability to undergo multiple chemical transformations allows for the production of a wide range of steroid derivatives, making it invaluable in pharmaceutical research and development .
属性
分子式 |
C22H30O3 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]propanoate |
InChI |
InChI=1S/C22H30O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h12,16-18,20H,4-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1 |
InChI 键 |
FYBMHEHDHANXAO-YWWWCTLRSA-N |
手性 SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)/C(=O)OC |
规范 SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


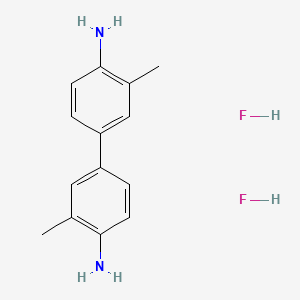
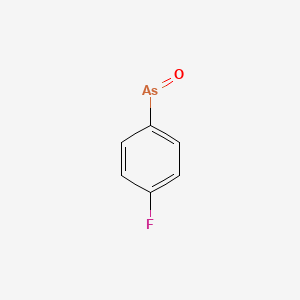

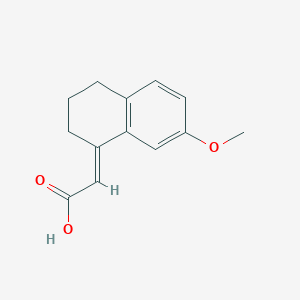
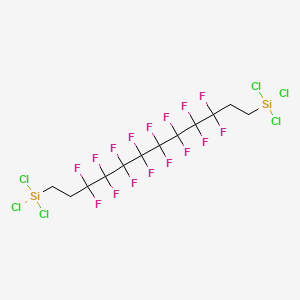
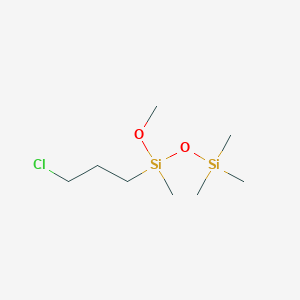
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
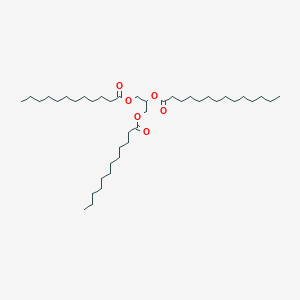
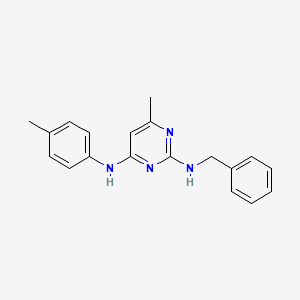
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
